Home > Products > Screening Compounds P66815 > MAB-CHMINACA metabolite M3 RM
MAB-CHMINACA metabolite M3 RM -

MAB-CHMINACA metabolite M3 RM

Catalog Number: EVT-10897001
CAS Number:
Molecular Formula: C21H29N3O4
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MAB-CHMINACA metabolite M3 RM is a significant metabolite of the synthetic cannabinoid MAB-CHMINACA, which is known for its high potency and adverse effects. MAB-CHMINACA itself is a synthetic cannabinoid that acts on cannabinoid receptors in the brain, leading to effects similar to those of delta-9-tetrahydrocannabinol, the active component of cannabis. The identification and analysis of its metabolites are crucial for understanding its pharmacokinetics and potential toxicological impacts.

Source

MAB-CHMINACA was first synthesized as part of a series of new psychoactive substances aimed at mimicking the effects of natural cannabinoids. The compound is derived from indazole and has been studied extensively due to its presence in various biological samples, including urine and blood, following consumption. Its metabolites, including M3, have been identified through advanced analytical techniques such as liquid chromatography-mass spectrometry.

Classification

MAB-CHMINACA belongs to a class of compounds known as synthetic cannabinoids. These substances are designed to interact with the body's endocannabinoid system but often have unpredictable and potent effects compared to natural cannabinoids. MAB-CHMINACA is classified under new psychoactive substances, which are often unregulated and can pose significant health risks.

Synthesis Analysis

Methods

The synthesis of MAB-CHMINACA metabolite M3 involves several key steps that focus on modifying the original compound to produce metabolites through biotransformation processes. The primary methods include:

  1. Hydroxylation: This process introduces hydroxyl groups into the cyclohexyl ring of MAB-CHMINACA.
  2. Hydrolysis: This reaction involves breaking down the amide bond in the compound, leading to the formation of M3.

Technical Details

The synthesis typically employs organic solvents and reagents under controlled conditions to ensure high yields and purity. Techniques such as high-resolution mass spectrometry are used to confirm the structure and identity of the synthesized metabolites.

Molecular Structure Analysis

Structure

MAB-CHMINACA metabolite M3 features a complex molecular structure characterized by a cyclohexylmethyl moiety attached to an indazole core. The chemical structure includes:

  • A cyclohexyl ring
  • An indazole backbone
  • Hydroxyl groups resulting from metabolic processes

Data

The molecular formula for MAB-CHMINACA metabolite M3 is C19H26N4O2C_{19}H_{26}N_4O_2, with a molecular weight of approximately 342.44 g/mol. The structural representation indicates multiple functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions

MAB-CHMINACA undergoes various metabolic reactions in the human body, primarily through phase I biotransformation processes, which include:

  1. Oxidation: Hydroxylation at specific positions on the cyclohexyl ring.
  2. Hydrolysis: Cleavage of amide bonds leading to different metabolites including M3.

Technical Details

These reactions are facilitated by liver enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Understanding these pathways is essential for predicting how MAB-CHMINACA will behave in biological systems.

Mechanism of Action

Process

The mechanism of action for MAB-CHMINACA and its metabolites involves binding to cannabinoid receptors in the brain, specifically CB1 and CB2 receptors. This binding leads to various physiological effects, including:

  • Altered mood
  • Changes in perception
  • Potentially harmful side effects such as anxiety or psychosis

Data

Research indicates that MAB-CHMINACA has a higher affinity for cannabinoid receptors compared to natural cannabinoids, contributing to its potency and risk profile.

Physical and Chemical Properties Analysis

Physical Properties

MAB-CHMINACA metabolite M3 is typically characterized by:

  • Appearance: Crystalline solid
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

Key chemical properties include:

  • Melting Point: Specific melting points may vary based on purity.
  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that the compound's stability can influence its detection in biological samples.

Applications

Scientific Uses

MAB-CHMINACA metabolite M3 has several applications in scientific research, particularly in toxicology and pharmacology:

  1. Forensic Toxicology: Used as a biomarker for detecting prior use of MAB-CHMINACA.
  2. Pharmacological Studies: Investigated for understanding cannabinoid receptor interactions and potential therapeutic uses.
  3. Metabolism Studies: Important for elucidating metabolic pathways of synthetic cannabinoids.

The ongoing research into synthetic cannabinoids like MAB-CHMINACA highlights the need for comprehensive studies on their metabolites to assess their safety and impact on public health effectively.

Introduction to Synthetic Cannabinoids and MAB-CHMINACA

Emergence of Synthetic Cannabinoids as Novel Psychoactive Substances

Synthetic cannabinoids represent a rapidly evolving class of designer drugs developed to mimic Δ9-tetrahydrocannabinol (THC) effects while circumventing legal restrictions. Initially marketed as "herbal incense" products like Spice or K2, these compounds are typically sprayed onto plant material and labeled "not for human consumption" to evade regulatory scrutiny [1]. Unlike natural cannabis, synthetic cannabinoids exhibit significantly higher potency and binding affinity for cannabinoid receptors CB1 and CB2 – often 100-300 times greater than THC – resulting in unpredictable and severe physiological effects [4] [7]. The structural diversification of these compounds accelerated notably after 2008, with over 140 synthetic cannabinoid receptor agonists reported to European monitoring agencies between 2008-2014 [1]. MAB-CHMINACA (also known as ADB-CHMINACA) emerged around 2014 as part of the "third generation" of synthetic cannabinoids characterized by indazole carboxamide structures with amino acid-derived side chains [4] [7].

Structural and Functional Classification of AB-CHMINACA Derivatives

MAB-CHMINACA belongs to the indazole carboxamide subclass of synthetic cannabinoids, distinguished by three critical structural components:

  • Core structure: 1H-indazole ring system providing the foundational scaffold
  • Linker: Carboxamide group connecting the indazole core to the tail moiety
  • Tail groups: Cyclohexylmethyl attachment at the N1-position and an amino acid-derived side chain at C3 [5]

This specific structural configuration yields exceptionally high cannabinoid receptor affinity (CB1 Ki = 0.289 nM) [4]. The molecule features an L-tert-leucinamide side chain, differentiating it from analogs like AB-CHMINACA (which contains a valine-derived tail) and APP-CHMINACA (which incorporates a phenylalanine-derived moiety) [5] [8]. The cyclohexylmethyl (CHM) tail group is particularly significant as the primary site of metabolic transformations, while the tert-butyl chain exhibits relative metabolic stability [4] [6]. These structural characteristics place MAB-CHMINACA among the most potent synthetic cannabinoids identified, with pharmacological activity approximately 270 times greater than THC at CB1 receptors [4] [7].

Role of Metabolites in Forensic Toxicology: Focus on MAB-CHMINACA Metabolite M3

The extensive and rapid metabolism of synthetic cannabinoids presents significant challenges for forensic detection. Parent compounds like MAB-CHMINACA are typically undetectable in urine within hours after consumption and demonstrate complex distribution patterns in blood and tissues [3] [7]. Consequently, metabolite identification becomes essential for documenting consumption. MAB-CHMINACA metabolite M3 RM (chemical name: 2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid) emerges as a critical analytical target due to its:

  • Formation through stable metabolic transformations resistant to further biotransformation
  • Detectability in urine specimens days after parent compound clearance
  • Structural specificity to MAB-CHMINACA metabolism [4] [7]

Table 1: Molecular Characteristics of MAB-CHMINACA Metabolite M3 RM

PropertySpecification
IUPAC Name2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid
Molecular FormulaC₂₁H₂₉N₃O₄
Molecular Weight387.5 g/mol
Canonical SMILESCC(C)(C)C(C(=O)O)NC(=O)C₁=NN(C₂=CC=CC=C₂₁)CC₃CCC(CC₃)O
Key Structural FeaturesHydroxylated cyclohexylmethyl group; hydrolyzed tert-butyl amide; intact indazole core

Properties

Product Name

MAB-CHMINACA metabolite M3 RM

IUPAC Name

2-[[1-[(4-hydroxycyclohexyl)methyl]indazole-3-carbonyl]amino]-3,3-dimethylbutanoic acid

Molecular Formula

C21H29N3O4

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C21H29N3O4/c1-21(2,3)18(20(27)28)22-19(26)17-15-6-4-5-7-16(15)24(23-17)12-13-8-10-14(25)11-9-13/h4-7,13-14,18,25H,8-12H2,1-3H3,(H,22,26)(H,27,28)

InChI Key

HWEQMPAYSNTICF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1=NN(C2=CC=CC=C21)CC3CCC(CC3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.